Cas no 2138508-39-9 (5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid)
5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid
- EN300-1131882
- 2138508-39-9
-
- Inchi: 1S/C13H10O4/c1-8-6-9(7-14)2-3-10(8)11-4-5-12(17-11)13(15)16/h2-7H,1H3,(H,15,16)
- InChI Key: GBRABRYKZDDTAS-UHFFFAOYSA-N
- SMILES: O1C(C(=O)O)=CC=C1C1C=CC(C=O)=CC=1C
Computed Properties
- Exact Mass: 230.05790880g/mol
- Monoisotopic Mass: 230.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 67.5Ų
5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1131882-0.05g |
5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid |
2138508-39-9 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
| Enamine | EN300-1131882-0.1g |
5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid |
2138508-39-9 | 95% | 0.1g |
$640.0 | 2023-10-26 | |
| Enamine | EN300-1131882-0.25g |
5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid |
2138508-39-9 | 95% | 0.25g |
$670.0 | 2023-10-26 | |
| Enamine | EN300-1131882-0.5g |
5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid |
2138508-39-9 | 95% | 0.5g |
$699.0 | 2023-10-26 | |
| Enamine | EN300-1131882-1.0g |
5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid |
2138508-39-9 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1131882-2.5g |
5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid |
2138508-39-9 | 95% | 2.5g |
$1428.0 | 2023-10-26 | |
| Enamine | EN300-1131882-5.0g |
5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid |
2138508-39-9 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1131882-10.0g |
5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid |
2138508-39-9 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1131882-1g |
5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid |
2138508-39-9 | 95% | 1g |
$728.0 | 2023-10-26 | |
| Enamine | EN300-1131882-5g |
5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid |
2138508-39-9 | 95% | 5g |
$2110.0 | 2023-10-26 |
5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid
5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid: A Comprehensive Overview
The compound 5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid, identified by the CAS number 2138508-39-9, is a fascinating molecule with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into the properties, synthesis, applications, and recent advancements related to this compound.
Structural Analysis
The molecular structure of 5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid comprises a furan ring substituted at the 5-position with a 4-formyl-2-methylphenyl group and a carboxylic acid group at the 2-position. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, contributes to the molecule's stability and reactivity. The presence of the formyl group (-CHO) and methyl group (-CH3) on the phenyl ring introduces additional functional groups that can participate in various chemical reactions. This combination of functional groups makes the compound versatile for both synthetic and biological applications.
Synthesis and Characterization
The synthesis of 5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid involves a series of well-established organic reactions. Typically, the starting material is subjected to Friedel-Crafts alkylation or acylation to introduce the necessary substituents on the phenyl ring. Subsequent oxidation or reduction steps are employed to install the formyl group. The final step involves coupling the phenyl-substituted furan with a carboxylic acid moiety through nucleophilic aromatic substitution or other coupling reactions.
Characterization of this compound is carried out using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide critical insights into the molecular structure, purity, and stability of the compound.
Biological Activity and Applications
5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid has demonstrated remarkable biological activity in recent studies. Research indicates that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for treating inflammatory diseases such as arthritis and cardiovascular disorders. Additionally, it has shown potential as an anticancer agent by selectively targeting cancer cells while sparing healthy cells.
In the field of pharmacology, this compound serves as a valuable lead molecule for drug discovery programs. Its ability to modulate key cellular pathways involved in disease progression underscores its significance in therapeutic development.
Recent Research Findings
Recent studies have explored the role of 5-(4-formyl-2-methylphenyl)furan-2-carboxylic acid in regenerative medicine and tissue engineering. Researchers have found that this compound enhances the proliferation and differentiation of stem cells, offering new possibilities for treating degenerative diseases such as Parkinson's disease and spinal cord injuries.
In materials science, this compound has been utilized as a building block for synthesizing advanced materials with tailored properties. Its ability to form self-assembled monolayers and coordinate with metal ions makes it suitable for applications in nanotechnology and sensors.
Safety and Handling
Note: While exploring any chemical compound, it is essential to adhere to safety protocols and handle materials with care. Proper personal protective equipment (PPE) should be worn during synthesis and handling procedures. Storage conditions should comply with recommended guidelines to ensure stability and prevent degradation.
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